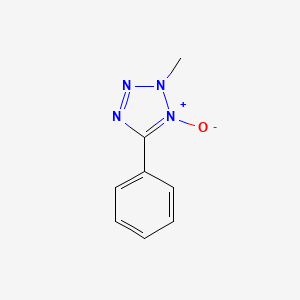
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole is a heterocyclic compound that contains a tetrazole ring Tetrazoles are known for their stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole can be achieved through various methods. One common approach involves the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. Another method includes the use of triethyl orthoformate and sodium azide, which react with the appropriate precursors to form the tetrazole ring .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole involves its interaction with various molecular targets. The tetrazole ring can act as a ligand, binding to metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-tetrazole: Similar structure but lacks the methyl and oxo groups.
5-Phenyl-1H-tetrazole: Similar structure but lacks the methyl group.
2-Methyl-5-phenyl-1H-tetrazole: Similar structure but lacks the oxo group.
Uniqueness
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole is unique due to the presence of both the methyl and oxo groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its stability and make it a valuable intermediate in various chemical syntheses.
Eigenschaften
CAS-Nummer |
90040-44-1 |
|---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
2-methyl-1-oxido-5-phenyltetrazol-1-ium |
InChI |
InChI=1S/C8H8N4O/c1-11-10-9-8(12(11)13)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
LZEBQABZRBBTNS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=NC(=[N+]1[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
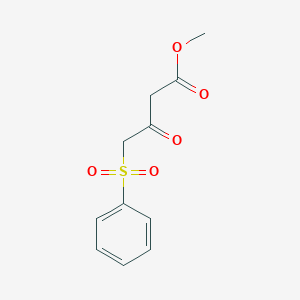

![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)




![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)
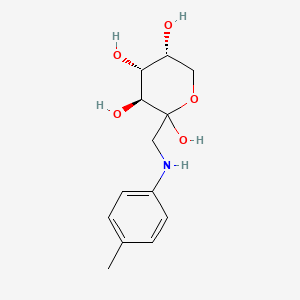
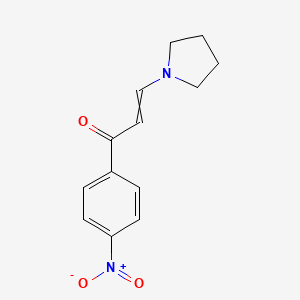
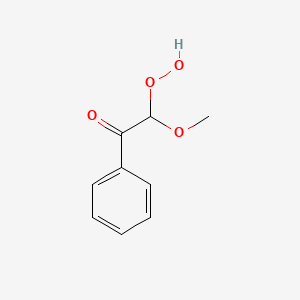
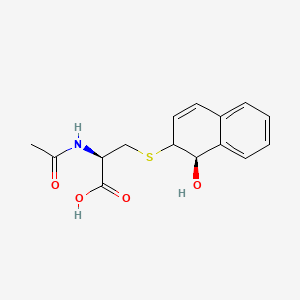
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
